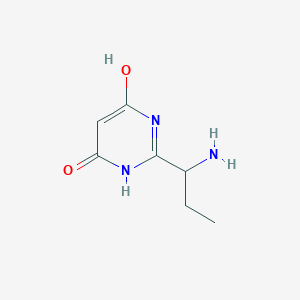

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(1-aminopropyl)-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H11N3O2/c1-2-4(8)7-9-5(11)3-6(12)10-7/h3-4H,2,8H2,1H3,(H2,9,10,11,12) |

InChI Key |

IWGXMYDRJULXCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC(=CC(=O)N1)O)N |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Strategies

a. Biginelli Reaction (Multicomponent Condensation)

The Biginelli reaction remains a foundational approach for DHPM synthesis, involving the condensation of aldehydes, β-keto esters, and urea or thiourea under acidic conditions. Although traditionally used for simpler DHPM derivatives, modifications allow for the synthesis of substituted pyrimidinones with specific functional groups, such as the amino-propyl moiety.

Reaction Scheme:

Aldehyde + β-keto ester + urea → DHPMApplication to the Target Compound:

To synthesize 2-(1-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one , a suitable aldehyde bearing the amino-propyl group or a precursor that can be functionalized post-synthesis is employed. The process involves initial formation of the DHPM core, followed by selective functionalization at the 2-position.

b. Intramolecular Cyclization of Urea Derivatives

This method involves the cyclization of appropriately substituted urea derivatives under acid catalysis, often using Lewis acids like aluminum chloride (AlCl₃), to form the dihydropyrimidinone ring.

-

- Starting from N-alkylated urea derivatives with a suitable side chain, such as a propylamine precursor, the reaction proceeds via intramolecular cyclization under Lewis acid catalysis at elevated temperatures (~150-220°C).

- The cyclization involves nucleophilic attack of the amino group on the electrophilic carbon in the urea, forming the pyrimidinone ring.

-

- Use of high boiling solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) to sustain high reaction temperatures without solvent loss.

- Catalysts such as AlCl₃, FeCl₃, or SbF₅ facilitate ring closure.

Modern Approaches and Variations

a. One-Pot Multicomponent Reactions

Recent advances utilize multicomponent reactions (MCRs) that combine aldehydes, urea derivatives, and other building blocks in a single step, often under solvent-free or green conditions.

-

- β-Cyclodextrin-propyl sulfonic acid (for example) catalyzes these reactions at moderate temperatures (~80°C).

- Molybdate sulfuric acid or NiCl₂ with ethanol and catalytic HCl have also been employed.

-

- High efficiency, reduced reaction times, and minimal purification steps.

b. Use of Halogenating and Functionalization Steps

Post-cyclization, functionalization at the 2-position can be achieved via halogenation using halogenating agents (e.g., N-bromosuccinimide, phosphorus tribromide) under controlled conditions, introducing the amino-propyl group through nucleophilic substitution or reductive amination.

Specific Preparation of the Aminopropyl Side Chain

The amino-propyl group at the 2-position can be introduced through:

-

- Reacting the 2-position of the dihydropyrimidinone with an aldehyde bearing the amino-propyl group (e.g., 3-aminopropionaldehyde) in the presence of a reducing agent like sodium cyanoborohydride.

-

- Halogenation at the 2-position followed by nucleophilic substitution with 1-amino-propane or related amines.

Representative Reaction Scheme and Data Table

| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Appropriate aldehyde + β-keto ester + urea | Acid catalyst (e.g., HCl) | Reflux, solvent (ethanol or water) | DHPM core | 70-85% | Multicomponent reaction |

| 2 | DHPM core | Halogenating agent (e.g., N-bromosuccinimide) | Room temperature to 50°C | Halogenated intermediate | 60-75% | For halogen substitution at 2-position |

| 3 | Halogenated intermediate | 1-amino-propane | Reflux, suitable solvent | This compound | 65-80% | Reductive amination or nucleophilic substitution |

Chemical Reactions Analysis

Microwave-Assisted Biginelli Reaction

A solvent-free protocol uses Bi(NO₃)₃·5H₂O as a catalyst. Key steps include:

-

Reactants : Aldehyde, β-diketone (e.g., ethyl acetoacetate), and urea.

-

Conditions : MW irradiation at 80°C in DMSO.

-

Yield : High yields with short reaction times .

This approach leverages MW energy to accelerate oxidation and cyclocondensation steps, enhancing efficiency .

Heterogeneous Catalysts

HPA-Montmorillonite-KSF (a clay-based catalyst) enables solvent-free synthesis:

-

Reactants : Aldehyde, ethyl acetoacetate, urea.

-

Conditions : Reflux for 1 hour.

-

Yield : 85–90% .

The catalyst’s acidity promotes enolate formation and imine intermediates, critical for cyclization .

Tandem Oxidation-Cyclocondensation

A two-step process involves:

-

Kornblum oxidation of benzyl halides to aldehydes (catalyst-free in DMSO under MW).

-

Biginelli reaction with urea and ethyl acetoacetate .

This method achieves one-pot synthesis with high purity .

Biginelli Reaction Pathway

The catalytic cycle involves:

-

Activation : Acidic catalysts (e.g., HPAIL) coordinate carbonyl groups of aldehydes and β-diketones.

-

Imine Formation : Urea attacks the aldehyde, forming a dipolar adduct.

-

Cyclocondensation : Enolate intermediates from β-diketones undergo Mannich-like addition, followed by intramolecular cyclization .

Oxidation Step in Tandem Reactions

Kornblum oxidation converts benzyl halides to aldehydes via DMSO-mediated dehydrohalogenation .

Research Findings

-

Catalyst Efficiency : Ionic liquids and clay-based catalysts enable reusable, green protocols with comparable yields to traditional methods .

-

MW Irradiation : Accelerates reaction rates and improves yields, particularly in oxidation steps .

-

Solvent-Free Conditions : Minimize environmental impact and simplify purification .

This compound’s synthesis highlights advancements in catalytic systems and green chemistry, offering versatile pathways for efficient production. Future research could explore enantioselective catalysts or novel applications in medicinal chemistry.

Scientific Research Applications

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class, with the molecular formula and a molecular weight of 169.18 g/mol . It features a pyrimidine ring with a hydroxyl group and an aminoalkyl substituent, which contributes to its unique chemical properties. Compounds within the dihydropyrimidinone class have been studied for diverse biological activities, including potential as antimicrobial, antiviral, and antitumor agents.

Potential Applications of this compound

- Medicinal Chemistry The applications of this compound extend into medicinal chemistry due to its biological activities.

- Enzyme Inhibition Studies indicate that this compound can bind effectively to certain enzyme active sites, potentially inhibiting their function. For instance, studies have shown interactions with enzymes involved in carbohydrate metabolism, suggesting its utility in managing diabetes. This compound has shown promising results in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its antidiabetic properties. Studies have indicated that derivatives of dihydropyrimidinones can modulate enzyme activity related to glucose metabolism.

Structural Similarities and Biological Activities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Dihydropyrimidin-2(1H)-one | Lacks aminoalkyl group | Broad spectrum antimicrobial activity |

| 5-Methyl-3,4-dihydropyrimidin-2(1H)-one | Methyl substitution at position 5 | Enhanced lipophilicity |

| 2-Amino-6-methylpyrimidin-4(3H)-one | Contains an amino group at position 2 | Potential anti-inflammatory effects |

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Structural Variations Impact Physicochemical Properties: The primary amine in the target compound (vs. Hydroxy vs. Methyl Substituents: The 6-hydroxy group in the target compound enhances polarity compared to 6-methyl analogs (e.g., ), which may influence solubility and membrane permeability. Aromatic vs.

Isomerism and Bioactivity: The positional isomerism between 1-aminopropyl (target) and 2-aminopropyl () could lead to divergent biological activities, as amine positioning affects binding to enzymatic targets.

Salt Forms and Solubility :

- Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, a strategy that could be applied to the target compound for formulation purposes.

Research Findings and Functional Implications

- Hydrogen-Bonding Capacity: The 6-hydroxy group and NH groups in the dihydropyrimidinone ring make the target compound a strong candidate for interactions with biological targets like kinases or GPCRs, similar to esculetin’s role in antioxidant activity .

- Amine Reactivity : The primary amine in the target compound may facilitate derivatization (e.g., amide formation), a feature exploited in prodrug design, as seen in related compounds like .

- Comparative Stability: Dihydropyrimidinones generally exhibit greater metabolic stability than fully aromatic pyrimidines due to reduced ring strain, a trait shared across analogs .

Biological Activity

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one, with a CAS number of 1341425-16-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H11N3O2

- Molecular Weight : 169.18 g/mol

- Structure : The compound features a pyrimidine ring with hydroxyl and amino groups that are crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups is known to contribute to antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, similar to other pyrimidine derivatives .

- Cell Signaling Modulation : The compound may interact with cellular receptors or signaling pathways, influencing cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

- Cytotoxicity : Studies showed that the compound can induce apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic application.

- Anti-inflammatory Effects : The compound was found to reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound:

- Efficacy in Disease Models : In murine models of rheumatoid arthritis and other inflammatory conditions, treatment with this compound resulted in decreased disease severity and improved clinical scores.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable pharmacokinetic properties that support further development as a therapeutic agent.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study A | Human cancer cell lines | Induced apoptosis with an IC50 of 12 µM |

| Study B | Murine model of arthritis | Reduced inflammation markers by 40% |

| Study C | Isolated macrophages | Decreased TNF-alpha production by 30% |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one, and how can purity be optimized?

- Answer : The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of urea/thiourea, β-keto esters, and aldehydes under acidic conditions. For example, ZnCl₂ in n-heptane-toluene (1:1) has been used to catalyze similar dihydropyrimidinone derivatives, yielding >70% purity post-reflux . Recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification. Monitor reaction progress via TLC (silica plates, UV visualization) .

Q. How should structural characterization of this compound be performed to confirm its identity and purity?

- Answer : Use ¹H/¹³C NMR to verify the dihydropyrimidinone scaffold (e.g., δ 2.3–2.6 ppm for methyl groups, δ 5.1–5.5 ppm for NH protons). FT-IR can confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities. HPLC (C18 column, ammonium acetate buffer pH 6.5/acetonitrile mobile phase) ensures >95% purity . Mass spectrometry (ESI-MS) should match the molecular ion peak (e.g., m/z 225.1 [M+H]⁺ for analogs) .

Q. What are the critical stability considerations for storing this compound?

- Answer : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the dihydropyrimidinone ring. Avoid prolonged exposure to moisture or light. Stability studies on analogs suggest degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for dihydropyrimidinone derivatives?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). For example, anti-inflammatory activity in J774 macrophages may differ from RAW264.7 due to TLR expression levels . Validate findings using orthogonal assays (e.g., ELISA for cytokine profiling alongside Western blotting for NF-κB pathway analysis). Standardize DMSO concentrations (<0.1% v/v) to minimize solvent interference .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of the 1-aminopropyl substituent in this compound?

- Answer : Synthesize analogs with (a) varying alkyl chain lengths (e.g., ethyl vs. propyl), (b) stereochemical modifications (R/S configurations), and (c) hydroxyl group replacements (e.g., methoxy, acetyloxy). Test these in parallel for target binding (e.g., fluorescence polarization assays) and pharmacokinetic properties (logP, metabolic stability in liver microsomes) . QSAR modeling (CoMFA/CoMSIA) can prioritize substituents with optimal steric/electronic profiles .

Q. How can computational methods predict the metabolic pathways of this compound?

- Answer : Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to identify potential oxidation sites (e.g., N-methyl groups). MetaSite or StarDrop software can simulate Phase I/II metabolism, highlighting glucuronidation of the hydroxyl group or hydrolysis of the dihydropyrimidinone ring. Validate predictions with in vitro hepatocyte assays .

Q. What experimental designs mitigate cytotoxicity risks during in vitro pharmacological testing?

- Answer : Pre-screen compounds at 10 μM in HEK293 or HepG2 cells using MTT assays to establish IC₅₀ values. For cytotoxic derivatives (IC₅₀ < 50 μM), modify the 1-aminopropyl group to reduce cationic charge (e.g., acetylation) or introduce bulky substituents to limit membrane permeation . Use counterion exchange (e.g., HCl salts) to enhance solubility and reduce aggregation .

Methodological Notes

- Data Reproducibility : Replicate synthesis and bioassays ≥3 times; report mean ± SEM .

- Contradictory Evidence : Cross-reference patent claims (e.g., RX-3117 synthesis ) with peer-reviewed studies to validate reaction yields or biological endpoints.

- Safety Protocols : Follow GHS guidelines for handling amines and pyrimidinones; use PPE and fume hoods for reactions involving volatile solvents (e.g., toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.